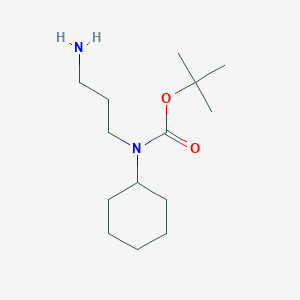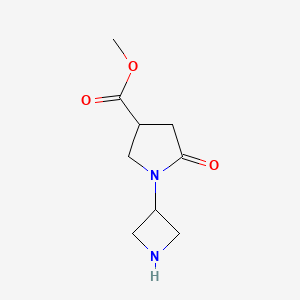
2-(3-Iodophenyl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Iodophenyl)acetaldehyde is an organic compound with the molecular formula C8H7IO It is a derivative of acetaldehyde where the hydrogen atom on the phenyl ring is substituted with an iodine atom at the meta position
準備方法
Synthetic Routes and Reaction Conditions
2-(3-Iodophenyl)acetaldehyde can be synthesized through several methods. One common approach involves the iodination of phenylacetaldehyde. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the meta position of the phenyl ring.
Another method involves the use of a Grignard reagent. In this approach, 3-iodobenzyl chloride is reacted with magnesium to form the corresponding Grignard reagent, which is then treated with formaldehyde to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and controlled introduction of the iodine atom. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions
2-(3-Iodophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide can replace the iodine with an azide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), other nucleophiles
Major Products Formed
Oxidation: 3-Iodobenzoic acid
Reduction: 2-(3-Iodophenyl)ethanol
Substitution: 2-(3-Azidophenyl)acetaldehyde
科学的研究の応用
2-(3-Iodophenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(3-Iodophenyl)acetaldehyde depends on its specific application. In general, the aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines or thiols. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.
The iodine atom can also participate in halogen bonding interactions, which can influence the compound’s binding affinity and specificity for molecular targets. These interactions are important in the development of pharmaceuticals and other bioactive compounds.
類似化合物との比較
2-(3-Iodophenyl)acetaldehyde can be compared with other similar compounds, such as:
2-(2-Iodophenyl)acetaldehyde: Similar structure but with the iodine atom at the ortho position. This positional difference can lead to variations in reactivity and applications.
2-(4-Iodophenyl)acetaldehyde: Similar structure but with the iodine atom at the para position. This compound may exhibit different chemical and biological properties due to the different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C8H7IO |
|---|---|
分子量 |
246.04 g/mol |
IUPAC名 |
2-(3-iodophenyl)acetaldehyde |
InChI |
InChI=1S/C8H7IO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,5-6H,4H2 |
InChIキー |
YPOJYBLCPQSKRL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)I)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B13171864.png)
![({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13171869.png)

![2-[2-(2-Fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13171877.png)

![{[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine](/img/structure/B13171884.png)



![1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13171900.png)
![[2,2-Bis(trifluoromethyl)cyclopropyl]methanol](/img/structure/B13171903.png)
![2-chloro-N-[4-(difluoromethyl)phenyl]acetamide](/img/structure/B13171907.png)
